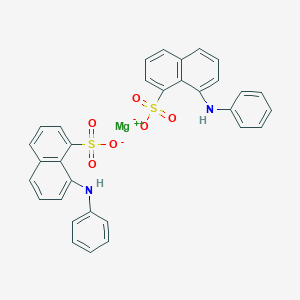
magnesium;8-anilinonaphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
magnesium;8-anilinonaphthalene-1-sulfonate is a compound where naphthalene-1-sulfonic acid is substituted by a phenylamino group at position 8. This compound is known for its role as a fluorescent probe, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;8-anilinonaphthalene-1-sulfonate typically involves the reaction of 8-anilino-1-naphthalenesulfonic acid with magnesium salts under controlled conditions. The reaction is carried out in a suitable solvent, such as water or dimethylformamide (DMF), and the product is isolated through crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
magnesium;8-anilinonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the phenylamino group.
Applications De Recherche Scientifique
magnesium;8-anilinonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study the conformational changes in molecules and detect hydrophobic sites on proteins.
Biology: Employed in the study of protein folding and unfolding pathways, as well as the detection of albumin in serum.
Medicine: Utilized in diagnostic assays to monitor protein conformational changes and interactions.
Industry: Applied in the estimation of the critical micelle concentration (CMC) of surfactants and as a dye in various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through its role as a fluorescent probe. It interacts with hydrophobic regions of proteins and other molecules, leading to an increase in fluorescence intensity. This property allows researchers to monitor conformational changes and interactions in real-time. The molecular targets include nonpolar sites on proteins and cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Anilino-1-naphthalenesulfonic acid ammonium salt
- 8-Anilino-1-naphthalenesulfonic acid hemimagnesium salt hydrate
- 1-Naphthalenesulfonic acid, 8-(phenylamino)-, sodium salt (1:1)
Uniqueness
magnesium;8-anilinonaphthalene-1-sulfonate is unique due to its specific magnesium salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in applications requiring high sensitivity and precision .
Propriétés
Numéro CAS |
18108-68-4 |
|---|---|
Formule moléculaire |
C16H13MgNO3S |
Poids moléculaire |
323.7 g/mol |
Nom IUPAC |
magnesium;8-anilinonaphthalene-1-sulfonate |
InChI |
InChI=1S/C16H13NO3S.Mg/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20); |
Clé InChI |
SYSDOWAKFMNQLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Mg+2] |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Mg] |
Key on ui other cas no. |
18108-68-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
82-76-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















